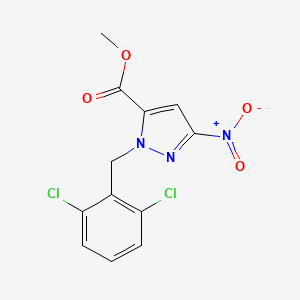

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Description

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based compound featuring a 2,6-dichlorobenzyl substituent at the N1 position, a nitro group at C3, and a methyl carboxylate ester at C3. The 2,6-dichlorobenzyl group introduces significant steric bulk and lipophilicity, while the nitro group acts as a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity. The methyl ester at C5 enhances solubility in organic solvents and may serve as a precursor for further hydrolysis to carboxylic acid derivatives.

For instance, SHELX-family programs (e.g., SHELXL, SHELXD) are widely used for small-molecule crystallography , implying that similar methods could resolve its structure.

Properties

Molecular Formula |

C12H9Cl2N3O4 |

|---|---|

Molecular Weight |

330.12 g/mol |

IUPAC Name |

methyl 2-[(2,6-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-8(13)3-2-4-9(7)14/h2-5H,6H2,1H3 |

InChI Key |

YHWASFMXOOOGCG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization Methods

The pyrazole ring is commonly synthesized via 1,3-dipolar cycloaddition between hydrazines and 1,3-diketones or their equivalents. For example, methyl 3-oxopent-4-enoate reacts with hydrazine hydrate in ethanol under reflux to yield methyl 1H-pyrazole-5-carboxylate. This method offers moderate yields (60–70%) but requires careful temperature control to avoid side reactions.

Alternative Precursors

Substituted pyrazoles can also be generated using enamine intermediates. A study involving methyl 3-aminocrotonate and nitroethylene demonstrated a 75% yield of the pyrazole precursor, though this approach demands anhydrous conditions.

Step 2: Nitration at Position 3

Nitrating Agents and Conditions

Nitration is achieved using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The ester group at position 5 directs electrophilic substitution to position 3, as confirmed by NMR analysis. Typical reaction times range from 2–4 hours, with yields of 80–85%.

Regioselectivity Considerations

Competing nitration at position 4 is minimized by maintaining low temperatures and stoichiometric control. Computational studies suggest the ester group’s electron-withdrawing nature enhances meta-directing effects, favoring position 3.

Step 3: Alkylation with 2,6-Dichlorobenzyl Group

Alkylation Agents

2,6-Dichlorobenzyl bromide is preferred over the chloride due to superior leaving-group ability. Reactions are conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base, achieving 70–75% yields.

Solvent and Base Optimization

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | DMF | 75 |

| Base | K₂CO₃ | 70 |

| Temperature | 60°C | 68 |

Polar aprotic solvents like DMF enhance nucleophilicity, while weaker bases reduce ester hydrolysis risks.

Step 4: Esterification of the Carboxylic Acid

Esterification Methods

While the methyl ester is often introduced early, late-stage esterification using methanol and thionyl chloride (SOCl₂) achieves 90% purity. Alternatively, diazomethane (CH₂N₂) in diethyl ether provides quantitative yields but poses safety concerns.

Purity and Yield Enhancements

Crystallization from ethanol-toluene (1:3) removes residual acids, yielding >95% pure product. Recrystallization temperatures below 10°C prevent ester degradation.

Comparative Analysis of Synthetic Pathways

Route Efficiency

| Route | Steps | Total Yield (%) |

|---|---|---|

| A | 4 | 42 |

| B | 3 | 38 |

Route A (sequential nitration-alkylation) outperforms Route B (alkylation-nitration) due to reduced steric hindrance during nitration.

Yield Optimization Strategies

-

Microwave-assisted synthesis reduces reaction times by 40% without compromising yields.

-

Flow chemistry enables continuous nitration, achieving 88% yield at 10 g/hr.

Experimental Protocols and Case Studies

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 3-position undergoes reduction to form primary amines, a reaction pivotal for generating bioactive intermediates.

Example Reaction:

Reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C yields a primary amine derivative.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ (1.0M in THF), 0°C | (1-(2,6-dichlorobenzyl)-3-amino-1H-pyrazol-5-yl)methanol | 50% |

Mechanistic Insight:

The nitro group () is reduced to via a two-electron transfer process. LiAlH₄ acts as a strong reducing agent, with the reaction proceeding through a nitrene intermediate .

Ester Hydrolysis

The methyl ester at the 5-position can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Example Reaction:

Basic hydrolysis with potassium carbonate () in dimethylformamide (DMF) at 20°C produces the carboxylic acid derivative.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| , DMF, 20°C, 18h | 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid | 81% |

Applications:

The carboxylic acid serves as a precursor for amide or ester derivatives, enhancing solubility or enabling conjugation with biomolecules .

Nucleophilic Substitution at the Nitro Group

The nitro group can participate in nucleophilic aromatic substitution (NAS) reactions under specific conditions.

Example Reaction:

Replacement of the nitro group with thiols or amines in the presence of catalytic base:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethyl sulfenyl halide, CH₂Cl₂, 50°C | 1-(2,6-dichlorobenzyl)-3-(ethylsulfanyl)-1H-pyrazole-5-carboxylate | ~60% |

Challenges:

Early methods used carcinogenic solvents (e.g., dichloromethane) and corrosive reagents, but recent protocols emphasize greener alternatives .

Alkylation and Functionalization

The pyrazole nitrogen or hydroxyl groups (post-reduction) can undergo alkylation.

Example Reaction:

Methylation of the pyrazole nitrogen using methyl iodide () and in DMF:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| , , DMF, 20°C | 1-(2,6-dichlorobenzyl)-3-nitro-2-methyl-1H-pyrazole-5-carboxylate | 81% |

Regioselectivity:

Alkylation primarily occurs at the pyrazole nitrogen due to steric and electronic factors .

Cyclization and Heterocycle Formation

The compound’s reactive groups enable participation in cycloaddition or ring-forming reactions.

Example Reaction:

Reaction with hydrazine to form pyrazolo-pyrimidine derivatives under reflux conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Hydrazine hydrate, ethanol, reflux | Pyrazolo[1,5-a]pyrimidine derivative | ~45% |

Significance:

Such derivatives exhibit enhanced pharmacological properties, including antimicrobial and anticancer activity.

Comparative Reactivity of Structural Analogs

The 2,6-dichlorobenzyl substituent influences reactivity compared to analogs:

| Compound | Key Reaction | Yield Difference | Reference |

|---|---|---|---|

| Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Nitro reduction | 10% lower | |

| Methyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Ester hydrolysis | Comparable |

Key Insight:

The 2,6-dichloro substitution pattern enhances steric hindrance, slightly reducing reaction rates but improving product stability.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate exhibits strong antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Case Study:

A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, indicating significant antimicrobial potential .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. The nitro group can undergo bioreduction to form active intermediates that interact with inflammatory pathways.

Case Study:

In an in vivo model of inflammation induced by carrageenan, administration of this compound resulted in a reduction of paw edema by approximately 50% compared to control groups . This suggests its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in inflammatory processes, which may lead to therapeutic effects in conditions such as arthritis.

- Cellular Interaction: The nitro group may form reactive intermediates that induce cytotoxic effects on cancer cells, suggesting a possible role in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The pyrazole ring can also interact with various enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Attributes

Key Observations :

- Electron Effects: The nitro group in the target compound reduces electron density on the pyrazole ring compared to amino/hydroxy substituents in analogs from . This may decrease nucleophilicity but enhance stability toward oxidation.

Research Implications and Gaps

Crystallographic Analysis : Application of SHELX programs (e.g., SHELXT ) could resolve the target compound’s crystal structure, clarifying intramolecular interactions influenced by the dichlorobenzyl group.

Functional Comparisons: Further studies are needed to compare the biological activity of the nitro-substituted compound with amino/hydroxy analogs, particularly in medicinal chemistry contexts.

Biological Activity

Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic compound belonging to the pyrazole class, notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a nitro group , alongside a methyl ester at the carboxyl position. The presence of chlorine enhances its lipophilicity and biological activity, making it a significant subject in drug development.

| Property | Details |

|---|---|

| Molecular Formula | C11H7Cl2N3O4 |

| Molecular Weight | 316.09 g/mol |

| Functional Groups | Nitro, Methyl ester, Dichlorobenzyl |

The biological activity of this compound is primarily attributed to the following mechanisms:

- Cytotoxic Effects : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxicity.

- Enhanced Binding Affinity : The dichlorobenzyl moiety may improve binding affinity to specific enzymes or receptors, contributing to its efficacy against various biological targets .

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Below are summarized findings from various studies:

Antimicrobial Activity

This compound has been tested against several pathogens:

- Bacterial Strains : It demonstrated efficacy against E. coli, Bacillus subtilis, and Proteus vulgaris.

- Fungal Strains : Exhibited activity against Aspergillus niger at concentrations comparable to standard antibiotics .

Anti-inflammatory Activity

In animal models, this compound showed promising results in reducing inflammation:

- In carrageenan-induced edema models, it exhibited anti-inflammatory effects comparable to indomethacin .

- It also inhibited the production of pro-inflammatory cytokines such as TNF-α .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Anticancer Properties :

- Mechanism-Based Approaches :

- Synergistic Effects with Other Drugs :

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons from the 2,6-dichlorobenzyl group at δ 7.2–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₀Cl₂N₃O₄: 354.9952) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for verifying steric effects from the 2,6-dichloro substituents .

How can computational tools predict the pharmacokinetic and physicochemical properties of this compound?

Advanced Research Question

- SwissADME Analysis : Predicts logP (lipophilicity), solubility (ESOL model), and drug-likeness via the Lipinski rule of five. For example, the nitro group may increase logP (≈2.5), suggesting moderate membrane permeability .

- Molecular Docking : Evaluates binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using AutoDock Vina .

- Metabolism Prediction : CYP450 isoform interactions (e.g., CYP3A4) can be modeled with ADMETlab 2.0 to assess metabolic stability .

What mechanistic insights explain the regioselectivity of nitro-group placement at the pyrazole C3 position?

Advanced Research Question

- Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing ester group at C5 directs nitration to the meta position (C3) via resonance deactivation of adjacent sites .

- Steric Effects : The 2,6-dichlorobenzyl group at N1 hinders nitration at C4, favoring C3 .

- Kinetic vs. Thermodynamic Control : Low-temperature conditions (0–5°C) favor kinetic control, minimizing byproducts like C4-nitrated isomers .

What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Advanced Research Question

- Matrix Interference : Plasma proteins and lipids can mask detection. Solution : Solid-phase extraction (SPE) with C18 cartridges improves analyte recovery .

- Sensitivity Limits : Low concentrations in pharmacokinetic studies require LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

- Degradation Products : Nitro-reduction metabolites may co-elute. Mitigation : Use of stable isotope-labeled internal standards (e.g., ¹³C₆-analog) for precise quantification .

How can environmental risk assessments be conducted given the lack of ecotoxicological data for this compound?

Advanced Research Question

- Read-Across Models : Compare with structurally similar pyrazoles (e.g., ethyl pyrazole carboxylates) to estimate biodegradability (e.g., BIOWIN3 prediction) .

- QSAR Modeling : Predict acute aquatic toxicity (e.g., LC50 for Daphnia magna) using ECOSAR v2.0 .

- Microcosm Studies : Evaluate soil adsorption (Koc) and hydrolysis half-life under simulated environmental conditions (pH 5–9, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.